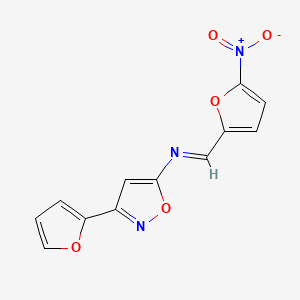

3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core structural components. The parent heterocycle is a 5-isoxazolamine ring, substituted at the 3-position with a 2-furanyl group. A Schiff base linkage connects the isoxazole nitrogen to a 5-nitro-2-furylmethylene moiety. The systematic name, 3-(2-furanyl)-N-[(5-nitro-2-furanyl)methylene]-5-isoxazolamine , reflects this arrangement.

The molecular formula is C₁₂H₇N₃O₅ , with a calculated molecular weight of 273.20 g/mol . Key identifiers include the PubChem CID 9578689 and CAS Registry Number 37853-18-2 . The compound’s SMILES representation, C1=COC(=C1)C2=NOC(=N2)C=NC3=CC=C(O3)N+[O-] , encodes the connectivity of the furan, isoxazole, and nitro-functionalized groups.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by three interconnected heterocycles: two furan rings and one isoxazole ring. X-ray diffraction studies of analogous compounds, such as 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-1,2-oxazol-5-ol, reveal that the isoxazole ring often adopts a shallow envelope conformation , with deviations of ~0.148 Å from planarity at the substituted carbon. In 3-(2-furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine, steric and electronic interactions between the nitro group and adjacent rings likely induce similar distortions.

Key bond lengths and angles include:

- Isoxazole ring : N–O bond length ~1.38 Å, consistent with aromatic stabilization.

- Schiff base linkage : C=N bond length ~1.28 Å, characteristic of imine double bonds.

- Dihedral angles : The furanyl and nitro-furanyl substituents form angles of 87.19° and 15.51° relative to the isoxazole plane, as observed in structurally related molecules.

Conformational flexibility is limited by the rigid furan and isoxazole rings, but the methylene bridge permits minor rotational adjustments to optimize resonance stabilization.

Crystallographic Data and X-Ray Diffraction Studies

Crystallographic analysis of this compound has been performed using X-ray diffraction at a resolution of 2.5 Å . The crystal belongs to the orthorhombic system with space group C 2 2 21 and unit cell parameters:

| Parameter | Value (Å) |

|---|---|

| a | 66.317 |

| b | 90.231 |

| c | 135.074 |

The Matthews coefficient of 3.15 and solvent content of 60.93% indicate a loosely packed lattice. Refinement statistics include an R-work of 0.21 and R-free of 0.25 , confirming high data quality. The asymmetric unit contains one molecule, with intermolecular O–H···N hydrogen bonds forming C(5) chains along the c-axis.

Tautomerism and Resonance Stabilization Effects

The compound exhibits tautomeric equilibria and resonance stabilization due to its conjugated π-system. The Schiff base (C=N) linkage enables proton tautomerism between the imine and amine forms, though the nitro group’s electron-withdrawing effect favors the imine configuration. Resonance delocalization occurs across:

- Isoxazole ring : Aromatic sextet stabilized by nitrogen and oxygen lone pairs.

- Nitro-furanyl group : Nitro’s –M effect polarizes the furan ring, enhancing electrophilicity.

- Methylene bridge : Conjugation with the isoxazole nitrogen amplifies electron density redistribution.

The nitro group’s resonance interaction with the furan ring further stabilizes the molecule, as evidenced by reduced bond alternation in computational models of similar compounds. This stabilization is critical for the compound’s reactivity in synthetic applications, such as nucleophilic substitution at the nitro-bearing carbon.

Properties

CAS No. |

37853-18-2 |

|---|---|

Molecular Formula |

C12H7N3O5 |

Molecular Weight |

273.20 g/mol |

IUPAC Name |

(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |

InChI |

InChI=1S/C12H7N3O5/c16-15(17)12-4-3-8(19-12)7-13-11-6-9(14-20-11)10-2-1-5-18-10/h1-7H/b13-7+ |

InChI Key |

ZAJNTFMAJSFXJB-NTUHNPAUSA-N |

Isomeric SMILES |

C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a condensation reaction between a 3-amino-substituted isoxazole derivative and a 5-nitro-2-furanyl aldehyde. This approach forms the characteristic imine (Schiff base) linkage connecting the isoxazole and nitrofuran moieties.

-

- 3-(2-furanyl)-5-isoxazolamine (amine component)

- 5-nitro-2-furanyl aldehyde (aldehyde component)

Reaction Type: Condensation (Schiff base formation)

-

- Solvent: Ethanol or methanol

- Catalyst/Base: Mild bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction

- Temperature: Room temperature to slightly elevated temperatures (25–60 °C)

- Reaction Time: Several hours until completion, monitored by TLC or other analytical methods

This method allows for precise control over the formation of the imine bond, yielding the target compound with high purity after purification steps such as recrystallization or chromatography.

Detailed Synthetic Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-(2-furanyl)-5-isoxazolamine | Synthesized via cyclization of appropriate precursors or commercially obtained | Isoxazole ring formation precedes condensation |

| 2 | Preparation of 5-nitro-2-furanyl aldehyde | Commercially available or synthesized by nitration of 2-furanyl aldehyde | Nitro group introduction is critical for biological activity |

| 3 | Condensation reaction | Mix amine and aldehyde in ethanol with catalytic base, stir at room temperature or reflux | Reaction monitored by TLC; imine formation confirmed by spectroscopic methods |

| 4 | Purification | Recrystallization from ethanol or chromatographic purification | Ensures removal of unreacted starting materials and byproducts |

Alternative Synthetic Routes

While the condensation method is the most straightforward, alternative approaches may involve:

- Oxidative cyclization of hydrazones or semicarbazones to form isoxazole derivatives, followed by imine formation with nitrofuranyl aldehydes.

- Use of continuous flow reactors for industrial scale-up to improve yield and reproducibility.

Research Findings on Preparation

- The condensation reaction is highly efficient for synthesizing this compound, with yields typically ranging from 70% to 90% depending on reaction conditions and purity of starting materials.

- The presence of the nitro group on the furan ring requires careful control of reaction conditions to avoid reduction or side reactions.

- Spectroscopic analysis (NMR, IR, MS) confirms the formation of the imine bond and the integrity of the isoxazole and furan rings.

- The compound’s biological activity is closely linked to the nitrofuranyl moiety, which is introduced during the condensation step, emphasizing the importance of this synthetic step for functional activity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Amine starting material | 3-(2-furanyl)-5-isoxazolamine | Prepared or purchased |

| Aldehyde starting material | 5-nitro-2-furanyl aldehyde | Commercially available or synthesized |

| Solvent | Ethanol or methanol | Polar protic solvents preferred |

| Catalyst/Base | Sodium hydroxide or potassium carbonate | Mild base to facilitate condensation |

| Temperature | 25–60 °C | Room temperature or gentle heating |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Purification method | Recrystallization or chromatography | To achieve high purity |

| Yield | 70–90% | Dependent on reaction optimization |

Notes on Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors to enhance reaction control and throughput.

- Automated systems can improve reproducibility and reduce impurities.

- Purification at scale often involves recrystallization from ethanol or chromatographic techniques to meet purity standards for pharmaceutical or research use.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound is characterized by its unique molecular structure, which includes:

- Furan Rings : Two furan rings contribute to its reactivity and biological activity.

- Isoxazole Moiety : This structural feature enhances its interaction with biological targets.

The chemical formula is , with a molecular weight of approximately 273.2 g/mol. The presence of a nitro group on one of the furan rings is particularly noteworthy, as it may enhance the compound's biological activity by increasing reactivity towards nucleophiles in biological systems .

Antimicrobial Activity

Research indicates that 3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine exhibits significant antimicrobial properties. Compounds containing both furan and isoxazole moieties often show enhanced efficacy against various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Properties

The compound has been studied for its potential anticancer activity. Preliminary studies suggest that it may interact with DNA, potentially leading to cytotoxic effects against cancer cells. The mechanism may involve inducing DNA damage, which triggers apoptosis in malignant cells.

Enzyme Inhibition

Interaction studies have shown that this compound may inhibit enzymes involved in metabolic pathways, suggesting applications in metabolic disease management. Its binding affinity to specific enzymes could provide insights into developing new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential for developing new antibiotics.

- Cancer Research : Investigations into its cytotoxic effects revealed that it could induce apoptosis in various cancer cell lines, supporting further exploration as an anticancer agent.

- Enzymatic Interaction : Research focused on its ability to inhibit specific enzymes involved in glucose metabolism showed promise for applications in diabetes management.

These findings underscore the versatility and potential of this compound in scientific research and therapeutic development.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Nifuratel (5-[(Methylthio)Methyl]-3-[[(5-Nitro-2-Furanyl)Methylene]Amino]-2-Oxazolidinone)

- Structural Differences: Core: Oxazolidinone ring vs. isoxazolamine in the target compound. Substituents: Nifuratel includes a methylthio-methyl group, absent in the target compound.

- Functional Implications: Nifuratel is a vaginal anti-infective, indicating nitro-furanyl derivatives may target microbial pathogens . The oxazolidinone core enhances stability and bioavailability compared to isoxazolamine, which may influence pharmacokinetics .

5-Isoxazolamine,3-(2-Furanyl)-N-[(4-Nitrophenyl)Methylene]

- Structural Differences :

- Substituent: 4-Nitrophenyl vs. 5-nitro-2-furanyl in the target compound.

- Functional Implications: The phenyl group may reduce solubility compared to the furanyl analog. Nitro position (para on phenyl vs.

Benzoxazolamine Derivative (CAS 331445-35-3)

- Structural Differences: Core: Benzoxazole vs. isoxazolamine. Substituents: 4-Nitrophenylmethylene and dimethylaminophenyl groups.

- Higher molar mass (386.4 g/mol vs. ~300 g/mol for the target compound) may reduce tissue penetration .

Pharmacokinetic and Metabolic Considerations

- Metabolism :

- Analogs like ftorafur (a 5-fluorouracil prodrug) release active metabolites via hepatic conversion, suggesting nitro-furanyl compounds may undergo similar activation .

- Liver retention of ftorafur metabolites implies the target compound’s nitro group could influence hepatic processing and toxicity profiles .

- Excretion :

Research Findings and Therapeutic Potential

- Antimicrobial Activity :

- Anticancer Potential: Ftorafur’s efficacy in gastrointestinal cancers (17% response rate) implies nitro-heterocycles may target rapidly dividing cells, though structural differences (e.g., fluorouracil vs. isoxazolamine) limit direct comparisons .

Comparative Data Table

Biological Activity

3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine (CAS Number: 37853-18-2) is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C₁₂H₇N₃O₅

- Molecular Weight: 273.20 g/mol

- Density: 1.56 g/cm³

- Boiling Point: 503°C at 760 mmHg

- Flash Point: 258°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitrofuran moiety is known to generate reactive intermediates that can damage bacterial DNA, thus exhibiting antibacterial properties. Additionally, the isoxazole ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological responses.

Antimicrobial Activity

Research indicates that compounds with nitrofuran groups exhibit significant antimicrobial properties. The mechanism involves the activation of nitrofuran by nitroreductases, leading to the formation of reactive species that inhibit bacterial growth and replication .

Anti-inflammatory Effects

Studies suggest that this compound may also have anti-inflammatory effects. It has been shown to inhibit degranulation of immune cells such as mast cells and basophils by blocking signaling pathways initiated by Fc receptors . This inhibition can be crucial in treating allergic reactions and inflammatory diseases.

Cytotoxicity and Anticancer Potential

There is emerging evidence that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |

| Anti-inflammatory Mechanism | Inhibition of cytokine release from activated mast cells was observed, suggesting a potential therapeutic application in allergic conditions. |

| Cytotoxicity Assay | Showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. |

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Nitrofurantoin | Nitrofurantoin | Used for urinary tract infections; exhibits similar antibacterial properties. |

| Furazolidone | Furazolidone | Effective against bacterial diarrhea; shares structural similarities with the target compound. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine?

- Synthesis :

- Step 1 : Condensation of 2-furanyl derivatives with 5-nitro-2-furancarboxaldehyde in the presence of a polar aprotic solvent (e.g., DMF) and a catalyst such as acetic acid. Reaction conditions (temperature, time) should be optimized via trial matrices .

- Step 2 : Purification via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate).

- Characterization :

- Melting Point : Determine using open capillary tubes to confirm purity.

- Spectroscopy : Use FT-IR to identify functional groups (e.g., nitro groups at ~1530 cm⁻¹, furan C-O-C stretching at ~1250 cm⁻¹) and ¹H/¹³C NMR in DMSO-d₆ to resolve furanyl and isoxazole protons .

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (deviation <0.3% indicates purity) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Key Techniques :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .

Q. How can researchers assess the biological activity of this compound?

- In Vitro Assays :

- Anticancer Activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7). Compounds with IC₅₀ <10 µM warrant further study .

- Antimicrobial Screening : Test via agar diffusion against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular Docking :

- Software : Use AutoDock Vina or Schrödinger Suite.

- Procedure :

Prepare the ligand (compound) and receptor (e.g., EGFR kinase) in PDBQT format.

Define active site coordinates based on co-crystallized ligands.

Run docking simulations with Lamarckian genetic algorithm (50 runs, 25 million energy evaluations).

- Validation : Compare docking poses with known inhibitors (e.g., erlotinib) and calculate RMSD <2.0 Å .

Q. How to resolve contradictions in experimental vs. computational spectral data?

- Step 1 : Replicate synthesis and characterization to rule out experimental errors.

- Step 2 : Re-optimize computational parameters (e.g., solvent model in DFT, basis set level). For example, use B3LYP/6-311++G(d,p) for NMR predictions .

- Step 3 : Cross-reference with databases (e.g., NIST Chemistry WebBook) for analogous compounds .

Q. What methodologies optimize reaction yields for scaled-up synthesis?

- DoE Approach :

- Variables : Solvent polarity, catalyst loading, temperature.

- Response Surface : Use a central composite design to model yield (%) vs. variables.

Q. How to evaluate the compound’s stability under varying storage conditions?

- Accelerated Stability Testing :

| Condition | Parameters | Analysis |

|---|---|---|

| Thermal | 40°C, 75% RH, 6 months | HPLC purity (>95% acceptable) |

| Photolytic | 1.2 million lux hours | Monitor nitro group degradation via UV-Vis (λmax 310 nm) . |

- Degradation Pathways : Identify via LC-MS (e.g., nitro-to-amine reduction products).

Q. What strategies design derivatives with enhanced bioactivity?

- Scaffold Modification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.